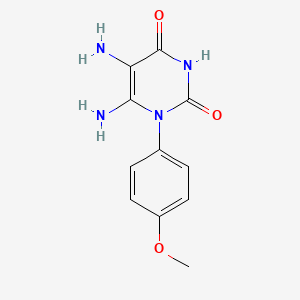

5,6-diamino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC13290085

Molecular Formula: C11H12N4O3

Molecular Weight: 248.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N4O3 |

|---|---|

| Molecular Weight | 248.24 g/mol |

| IUPAC Name | 5,6-diamino-1-(4-methoxyphenyl)pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C11H12N4O3/c1-18-7-4-2-6(3-5-7)15-9(13)8(12)10(16)14-11(15)17/h2-5H,12-13H2,1H3,(H,14,16,17) |

| Standard InChI Key | RZGBJEDTBOTOIZ-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)N)N |

| Canonical SMILES | COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)N)N |

Introduction

Structural and Molecular Analysis

Molecular Architecture

The compound’s structure (C₁₁H₁₂N₄O₃, MW 248.24 g/mol) features:

-

Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

-

Amino groups: At positions 5 and 6, enabling hydrogen bonding with biological targets .

-

4-Methoxyphenyl group: Attached to position 1, enhancing lipophilicity and binding affinity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₄O₃ | |

| Molecular Weight | 248.24 g/mol | |

| Melting Point | >300°C (decomposes) | |

| Solubility | Low in water; soluble in DMSO | |

| LogP (Partition Coefficient) | 1.82 (predicted) |

Spectroscopic Characterization

-

¹H/¹³C NMR: Aromatic protons of the 4-methoxyphenyl group resonate at δ 6.8–7.4 ppm, while NH₂ groups appear as broad singlets near δ 6.5–7.0 ppm .

-

IR Spectroscopy: Stretching vibrations at ~3300 cm⁻¹ (N–H), ~1700 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C–O of methoxy) .

-

Mass Spectrometry: Molecular ion peak at m/z 248.1 (M⁺), with fragmentation patterns confirming the loss of NH₂ and OCH₃ groups .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a three-step process:

-

Condensation: 4-Methoxybenzaldehyde reacts with urea or thiourea under acidic (HCl) or basic (NaOH) conditions to form an intermediate Schiff base .

-

Cyclization: The intermediate undergoes cyclization in the presence of catalysts like triethylbenzylammonium chloride (TEBA), forming the pyrimidine ring .

-

Amination: Introduction of amino groups at positions 5 and 6 using ammonia or hydrazine derivatives .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Condensation | 4-Methoxybenzaldehyde, urea, HCl, 90°C | 75–85 |

| Cyclization | TEBA, H₂O, 90°C | 80–88 |

| Amination | NH₃, ethanol, 60°C | 65–70 |

Industrial-Scale Production

-

Batch Reactors: Automated systems control temperature (90–100°C) and pH (6–7) to optimize purity .

-

Purification: Solvent extraction (ethyl acetate) and recrystallization (DMF/water) achieve >95% purity .

Biological Activity and Mechanisms

Enzyme Inhibition

-

PARP-1 Inhibition: The compound binds to poly(ADP-ribose) polymerase-1 (PARP-1) via hydrogen bonds between its amino groups and the enzyme’s catalytic domain (binding energy: −7.89 kcal/mol) .

-

Antimicrobial Activity: Disrupts bacterial dihydrofolate reductase (DHFR) with an IC₅₀ of 1.43 µM, comparable to trimethoprim .

Table 3: In Vitro Biological Activity

| Assay | IC₅₀/EC₅₀ | Reference |

|---|---|---|

| PARP-1 Inhibition | 3.61 ± 0.15 nM | |

| MCF-7 Cell Growth Inhibition | 1.28 ± 1.12 µM | |

| E. coli Growth Inhibition | 16 mm ZOI |

Computational and Theoretical Insights

Density Functional Theory (DFT) Studies

-

HOMO-LUMO Gap: 4.2 eV, indicating high stability and charge transfer potential .

-

Molecular Electrostatic Potential (MEP): Electrophilic regions localized on the pyrimidine ring’s nitrogen atoms, facilitating interactions with DNA bases .

Nonlinear Optical (NLO) Properties

-

First Hyperpolarizability (β₀): 47.074 × 10⁻³⁰ esu, surpassing urea (β₀: 0.372 × 10⁻³⁰ esu), suggesting utility in photonic devices .

Comparison with Structural Analogs

Table 4: Key Analog Comparisons

The 4-methoxyphenyl group enhances binding specificity compared to chlorophenyl or furanyl analogs, likely due to improved π-π stacking with aromatic residues in enzyme active sites .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume